molecular formula C22H16ClNO5 B2976431 [2-(5-Chloro-2-phenoxyanilino)-2-oxoethyl] 4-formylbenzoate CAS No. 785788-58-1

[2-(5-Chloro-2-phenoxyanilino)-2-oxoethyl] 4-formylbenzoate

Cat. No.: B2976431
CAS No.: 785788-58-1
M. Wt: 409.82
InChI Key: IDCDIQVAVSZVML-UHFFFAOYSA-N
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Description

[2-(5-Chloro-2-phenoxyanilino)-2-oxoethyl] 4-formylbenzoate is a complex organic compound that features a chlorinated phenoxyaniline moiety linked to an oxoethyl group and a formylbenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(5-Chloro-2-phenoxyanilino)-2-oxoethyl] 4-formylbenzoate typically involves multiple steps, starting with the preparation of 5-chloro-2-phenoxyaniline. This intermediate can be synthesized through the reaction of 5-chloro-2-nitroaniline with phenol under specific conditions . The subsequent steps involve the formation of the oxoethyl linkage and the esterification with 4-formylbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[2-(5-Chloro-2-phenoxyanilino)-2-oxoethyl] 4-formylbenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

    Substitution: The chloro group in the phenoxyaniline moiety can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, [2-(5-Chloro-2-phenoxyanilino)-2-oxoethyl] 4-formylbenzoate is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound may be used to study enzyme interactions and receptor binding due to its structural features. It can serve as a probe or ligand in biochemical assays.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate or a precursor for drug development. Its ability to undergo various chemical modifications makes it a versatile scaffold for designing new therapeutic agents.

Industry

Industrially, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity. It may also find applications in the development of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of [2-(5-Chloro-2-phenoxyanilino)-2-oxoethyl] 4-formylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [2-(5-Chloro-2-phenoxyanilino)-2-oxoethyl] 4-formylbenzoate stands out due to its specific functional groups, which confer unique reactivity and binding properties. Its formyl group, in particular, allows for further chemical modifications, making it a versatile intermediate in synthetic chemistry.

Conclusion

This compound is a compound of significant interest in various scientific and industrial fields Its unique structure and reactivity make it a valuable tool for research and development in chemistry, biology, medicine, and industry

Properties

IUPAC Name

[2-(5-chloro-2-phenoxyanilino)-2-oxoethyl] 4-formylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClNO5/c23-17-10-11-20(29-18-4-2-1-3-5-18)19(12-17)24-21(26)14-28-22(27)16-8-6-15(13-25)7-9-16/h1-13H,14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCDIQVAVSZVML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)NC(=O)COC(=O)C3=CC=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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